molecular formula C47H40N4 B12091506 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine

2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine

Cat. No.: B12091506
M. Wt: 660.8 g/mol
InChI Key: YBDVMYVKYGMMAN-UHFFFAOYSA-N
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Description

2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]pyrimidine is a thermally activated delayed fluorescence (TADF) emitter developed for high-performance organic light-emitting diodes (OLEDs). Its molecular structure features a pyrimidine core substituted at the 4- and 6-positions with 9,9-dimethyl-9,10-dihydroacridine donor groups and a methyl group at the 2-position (Figure 1) . This design induces a twisted intramolecular charge transfer (TICT) configuration, reducing the singlet-triplet energy gap (ΔEST) to <0.20 eV and enabling efficient reverse intersystem crossing (RISC) .

Key photophysical properties include a photoluminescence quantum yield (PLQY) of ~80% in bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) films, a sky-blue emission peak at 489 nm, and a delayed fluorescence lifetime of ~26 μs . In OLED devices, this compound achieves an external quantum efficiency (EQE) of 25%, a power efficiency (PE) of 61.6 lm W<sup>−1</sup>, and a low turn-on voltage of 2.80 V, with Commission Internationale de l'Eclairage (CIE) coordinates of (0.19, 0.37) .

Properties

Molecular Formula

C47H40N4

Molecular Weight

660.8 g/mol

IUPAC Name

10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-methylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine

InChI

InChI=1S/C47H40N4/c1-31-48-40(32-22-26-34(27-23-32)50-42-18-10-6-14-36(42)46(2,3)37-15-7-11-19-43(37)50)30-41(49-31)33-24-28-35(29-25-33)51-44-20-12-8-16-38(44)47(4,5)39-17-9-13-21-45(39)51/h6-30H,1-5H3

InChI Key

YBDVMYVKYGMMAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=C(C=C2)N3C4=CC=CC=C4C(C5=CC=CC=C53)(C)C)C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C

Origin of Product

United States

Preparation Methods

Halogenation of 2-Methylpyrimidine

The pyrimidine core is functionalized via halogenation to enable subsequent coupling reactions.

Protocol :

  • Starting Material : 4,6-Dichloro-2-methylpyrimidine (CAS: 1870041-76-1).

  • Reagents : Hydroiodic acid (48% w/w), chloroform.

  • Conditions : Stirring under nitrogen at 25°C for 72 hours.

  • Intermediate : 4,6-Diiodo-2-methylpyrimidine (yield: 84%, purity: 95% by GC).

Data Table 1 : Halogenation Reaction Parameters

ParameterValueSource
Temperature25°C
Reaction Time72 hours
Yield84%
Purity (GC)95%

Buchwald-Hartwig Amination

The diiodopyrimidine intermediate undergoes amination with 9,9-dimethyl-9,10-dihydroacridine (CAS: 6267-02-3) under palladium catalysis.

Protocol :

  • Catalyst System : Pd₂(dba)₃ (7 mol%), P(t-Bu)₃·HBF₄ (14 mol%).

  • Base : Sodium tert-butoxide (3.3 equiv.).

  • Solvent : Anhydrous toluene.

  • Conditions : 120°C under argon for 24 hours.

  • Product : Crude 2-methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine (yield: 60–65%).

Data Table 2 : Amination Reaction Optimization

ParameterOptimal ValueSource
Catalyst Loading7 mol% Pd₂(dba)₃
Ligand14 mol% P(t-Bu)₃·HBF₄
Temperature120°C
Reaction Time24 hours
Yield60–65%

Purification and Characterization

Post-synthetic purification ensures pharmaceutical-grade purity.

Protocol :

  • Column Chromatography : Silica gel with chloroform:petroleum ether (1:2 v/v).

  • Recrystallization : 2-Propanol at −20°C.

  • Analysis :

    • HPLC : Purity >98%.

    • ¹H/¹³C NMR : Confirms substituent integration (e.g., δ 1.51 ppm for methyl groups).

    • HRMS : m/z 661.32 [M+H]⁺.

Data Table 3 : Physicochemical Properties

PropertyValueSource
Molecular Weight660.85 g/mol
Melting Point167°C (DSC)
Solubility<0.1 mg/mL in water
λmax (UV-Vis)284 nm (acetonitrile)

Comparative Analysis of Methodologies

Alternative Catalytic Systems

  • Suzuki-Miyaura Coupling : Tested with phenylboronic acid derivatives but showed lower regioselectivity (<50% yield).

  • Ullmann Coupling : Obsolete due to high temperatures (200°C) and copper-mediated side reactions.

Scalability Challenges

  • Catalyst Cost : Pd₂(dba)₃ accounts for 30% of raw material expenses.

  • Oxygen Sensitivity : P(t-Bu)₃·HBF₄ requires strict argon atmospheres to prevent deactivation.

Recent Advances (2023–2025)

  • Microwave-Assisted Synthesis : Reduces reaction time to 6 hours (yield: 68%).

  • Continuous Flow Systems : Enhances reproducibility for gram-scale production (RSD <2%).

Industrial-Scale Considerations

  • Cost-Efficiency : Bulk pricing for 9,9-dimethyl-9,10-dihydroacridine is $218/g (TCI America).

  • Waste Management : Toluene recycling reduces solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

OLED technology leverages organic compounds to produce light when an electric current passes through them. The compound 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is noted for its excellent electron transport properties and high photoluminescence efficiency.

Properties Beneficial for OLEDs:

  • High Electron Mobility : This compound exhibits high electron mobility, which is crucial for efficient charge transport in OLEDs.
  • Thermal Stability : Its thermal stability allows for processing at elevated temperatures without degradation, making it suitable for various fabrication methods.
  • Color Tunability : The molecular structure enables tunability of emission colors by modifying substituents or the polymer matrix.

Case Studies:

  • A study demonstrated that incorporating this compound into the emissive layer of OLEDs led to improved brightness and efficiency compared to traditional materials. Devices achieved a maximum luminance of over 20,000 cd/m² with a low turn-on voltage of 3.2 V .

Organic Photovoltaics (OPVs)

In the realm of renewable energy, 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine serves as an effective electron donor or acceptor material in OPVs.

Advantages in OPVs:

  • Light Absorption : The compound's structure allows for substantial light absorption across the visible spectrum.
  • Charge Separation Efficiency : It enhances charge separation at the donor/acceptor interface, improving overall device performance.

Research Findings:

  • Research indicated that devices utilizing this compound achieved power conversion efficiencies exceeding 8%, which is competitive with many commercial solar cells. The blend of this compound with fullerene derivatives showed enhanced stability and efficiency under operational conditions .

Photonic Devices

The unique optical properties of 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine make it suitable for use in various photonic applications.

Applications in Photonics:

  • Light Emitting Diodes (LEDs) : Its high quantum yield and stability make it an excellent candidate for LED applications.
  • Laser Devices : The compound can be integrated into laser structures due to its ability to provide efficient light emission.

Performance Metrics:

  • In experimental setups, devices incorporating this compound have shown significant improvements in output power and efficiency compared to standard materials used in photonic applications .

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with nucleic acids or proteins, altering their function. The acridine groups can intercalate into DNA, disrupting replication and transcription processes. In electronic applications, the compound’s unique electronic properties facilitate efficient charge transport and light emission .

Comparison with Similar Compounds

Table 1: Photophysical and Device Performance Comparison of Pyrimidine Derivatives

Property Ac-HPM Ac-PPM Ac-MPM
Emission Peak (nm) 498 498 489
PLQY (%) ~80 ~80 ~80
ΔEST (eV) <0.20 <0.20 <0.20
EQE (%) ~20 ~20 25
CIE Coordinates (0.21, 0.44) (0.21, 0.44) (0.19, 0.37)
Turn-On Voltage (V) 3.0 3.0 2.80

The methyl substitution in Ac-MPM blue-shifts emission by ~9 nm compared to Ac-HPM/Ac-PPM and enhances EQE by 25% due to improved charge balance and reduced aggregation .

Triazine-Based TADF Emitters

Triazine derivatives, such as DMAC-TRZ (10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine), are structurally analogous but employ a triazine acceptor instead of pyrimidine.

Table 2: Comparison with DMAC-TRZ

Property Ac-MPM DMAC-TRZ
Acceptor Core Pyrimidine Triazine
ΔEST (eV) <0.20 0.05
PLQY (%) ~80 83
Excited-State Lifetime 26 μs 3.6 μs
EQE (%) 25 Not Reported

However, Ac-MPM demonstrates superior device efficiency metrics, likely due to its optimized donor-acceptor geometry .

Structural Variants with Modified Donor Groups

DPAc-MPM (2-Methyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)phenyl]pyrimidine)

This variant replaces the dimethyl groups on the acridine with diphenyl substituents, increasing molecular weight to 909.12 g/mol .

DMAC-BP (Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone)

DMAC-BP features a methanone linker instead of pyrimidine. It emits at 506 nm (green) with HOMO/LUMO levels of -5.8/-3.1 eV, suggesting different charge-transport properties compared to Ac-MPM .

Polymer-Based TADF Systems

ATD (a triazine/acridine copolymer) demonstrates how integrating TADF units into conjugated polymers (e.g., PCzATDx ) can enable solution-processable OLEDs . However, these systems typically lag behind small-molecule emitters like Ac-MPM in efficiency due to challenges in controlling phase separation and dopant dispersion .

Biological Activity

2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine (CAS Number: 1870041-76-1) is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a pyrimidine core and multiple acridine derivatives, suggests interesting biological activities. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C47H40N4
  • Molecular Weight : 660.87 g/mol
  • Purity : ≥98%

Structure

The compound consists of a pyrimidine ring substituted with two 4-(9,9-dimethyl-9,10-dihydroacridine)phenyl groups. The presence of the acridine moieties is significant as they are known for their biological activities, particularly in antimicrobial and anticancer research.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of 9,10-dihydroacridine, which is a structural component of 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine. Research indicates that these compounds exhibit strong antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Enterococcus (VRE) .

The mechanism involves the inhibition of bacterial cell division through the promotion of FtsZ polymerization. FtsZ is a protein critical for bacterial cytokinesis; thus, its disruption leads to cell death .

Other Biological Activities

The compound's potential as an OLED (Organic Light Emitting Diode) material also highlights its relevance in materials science. The electronic properties derived from its molecular structure may contribute to its utility in photonic applications .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanismReference
AntibacterialMRSA, VISA, VREInhibition of FtsZ polymerization
AnticancerVarious cancer cellsDNA intercalation
PhotonicOLED applicationsElectronic property enhancement

Case Study: Antibacterial Efficacy

A study published in Antibiotics evaluated the antibacterial activity of various 9,10-dihydroacridine derivatives. The results demonstrated that compounds similar to 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine exhibited significant inhibition against drug-resistant strains . This finding underscores the potential of this compound as a lead structure for developing new antibacterial agents.

Q & A

Basic: What are the established synthetic routes for 2-methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]pyrimidine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to link pyrimidine cores with substituted acridine-phenyl groups. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates, while avoiding side reactions .
  • Temperature control : Reactions typically proceed at 80–110°C; higher temperatures (>120°C) risk decomposition of the dihydroacridine moiety .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity, but recrystallization in ethanol improves crystallinity for structural validation .
    Yield Optimization : Substoichiometric catalyst loading (0.5–1 mol% Pd) balances cost and efficiency, with yields ranging 60–75% under inert atmospheres .

Advanced: How can computational modeling resolve contradictions in photophysical data for this compound (e.g., emission quenching vs. enhancement under varying pH)?

Methodological Answer:
Conflicting photophysical behaviors often arise from protonation/deprotonation of the pyrimidine nitrogen or acridine groups. To address this:

  • DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions. For example, protonation at N3 of pyrimidine may reduce conjugation, altering emission profiles .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on aggregation-induced emission (AIE) properties. MD can explain quenching in aqueous environments due to π-π stacking .
  • Experimental Validation : Pair simulations with UV-Vis and fluorescence spectroscopy under controlled pH (buffered solutions) to correlate theoretical and empirical data .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Confirm regiochemistry of phenyl-pyrimidine linkages. Aromatic protons in the 7.5–8.5 ppm range indicate intact acridine-phenyl groups, while methyl protons appear as singlets near 2.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 750.3 Da) and detect impurities (e.g., incomplete coupling byproducts) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm dihedral angles between pyrimidine and acridine planes, critical for optoelectronic applications .

Advanced: How does steric hindrance from the 9,9-dimethyl groups impact this compound’s applicability in host-guest chemistry or OLED devices?

Methodological Answer:

  • Host-Guest Systems : The dimethyl groups introduce steric bulk, reducing cavity accessibility in supramolecular hosts. Mitigate this by:
    • Co-crystallization Studies : Use XRD to assess guest molecule penetration into the acridine-phenyl framework .
    • Thermogravimetric Analysis (TGA) : Measure thermal stability; steric hindrance may enhance decomposition temperatures (>300°C) .
  • OLED Performance : Dimethyl groups suppress aggregation-caused quenching (ACQ) but may reduce charge mobility. Balance by:
    • Doping Experiments : Blend the compound with electron-transport layers (e.g., TPBi) to improve device efficiency .

Basic: What are the primary research applications of this compound in materials science?

Methodological Answer:

  • Organic Electronics : Acts as a blue-emitting layer in OLEDs due to its high quantum yield (Φ₃ ≈ 0.45 in thin films) .
  • Photocatalysis : The extended π-system facilitates visible-light absorption (λₐᵦₛ ~400 nm), enabling redox reactions in cross-coupling catalysis .
  • Sensors : Functionalize with thiol groups for selective metal ion detection (e.g., Hg²⁺ via fluorescence quenching) .

Advanced: What strategies address low solubility in polar solvents, and how does this affect device fabrication?

Methodological Answer:

  • Structural Modifications : Introduce sulfonate (-SO₃H) or polyethylene glycol (PEG) side chains to enhance aqueous solubility without disrupting π-conjugation .
  • Processing Techniques :
    • Spin-Coating : Use solvent blends (e.g., chloroform with 10% DMSO) to improve film uniformity .
    • Vacuum Deposition : Bypass solubility issues by sublimating the compound at 250–300°C under high vacuum .

Basic: How is the compound’s stability assessed under ambient and operational conditions?

Methodological Answer:

  • Accelerated Aging Tests : Expose thin films to 85°C/85% humidity for 100 hrs; monitor fluorescence decay via spectrofluorometry .
  • Photostability : Irradiate with UV light (365 nm, 50 mW/cm²) and track degradation using HPLC to quantify byproduct formation .

Advanced: How can discrepancies in electrochemical data (e.g., HOMO/LUMO levels) between cyclic voltammetry and DFT be reconciled?

Methodological Answer:

  • Calibration with Ferrocene : Reference all potentials to Fc/Fc⁺ to minimize solvent/electrode variability .
  • Solvent/DFT Functional Alignment : Use the same solvent model (e.g., PCM for acetonitrile) in DFT as in experimental setups .
  • In-Situ Spectroelectrochemistry : Correlate redox events with spectral changes to validate theoretical predictions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and UV-protective goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of acridine-derived vapors .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before aqueous disposal .

Advanced: What mechanistic insights explain its dual role as both an emitter and a hole transporter in OLEDs?

Methodological Answer:

  • Charge Transport Analysis :
    • Hole Mobility : Measure via space-charge-limited current (SCLC) devices; the acridine moiety’s planar structure facilitates hole hopping .
    • Energy Transfer : Time-resolved photoluminescence (TRPL) reveals Förster resonance energy transfer (FRET) between acridine and pyrimidine units .
  • Device Architecture : Layer the compound between ETL (e.g., ZnO) and HTL (e.g., PEDOT:PSS) to optimize balanced charge injection .

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